Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy-
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Overview
Description
Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a benzenesulfonic acid group substituted with acetylamino, amino, and methoxy groups. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- typically involves the sulfonation of benzene derivatives followed by specific substitutions to introduce the acetylamino, amino, and methoxy groups. The sulfonation process is usually carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid group onto the benzene ring .
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes. These methods include the use of oleum or sulfur trioxide in a controlled environment to ensure efficient sulfonation. The subsequent introduction of functional groups such as acetylamino, amino, and methoxy is achieved through various organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, phosphorus pentachloride, and various reducing agents. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and other substituted benzenesulfonic acid derivatives .
Scientific Research Applications
Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The presence of functional groups such as acetylamino and amino allows it to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- include:
- Sulfanilic acid
- p-Toluenesulfonic acid
- Benzenesulfonic acid
Uniqueness
What sets benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- apart from these similar compounds is the specific combination of functional groups. The presence of acetylamino, amino, and methoxy groups provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
70900-30-0 |
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Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
5-acetamido-3-amino-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H12N2O5S/c1-5(12)11-6-3-7(10)9(16-2)8(4-6)17(13,14)15/h3-4H,10H2,1-2H3,(H,11,12)(H,13,14,15) |
InChI Key |
IGLOCMMNXMYDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)S(=O)(=O)O)OC)N |
Origin of Product |
United States |
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